Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate
CAS No.:
Cat. No.: VC20136056
Molecular Formula: C8H10ClNO3
Molecular Weight: 203.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClNO3 |
|---|---|
| Molecular Weight | 203.62 g/mol |
| IUPAC Name | methyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C8H10ClNO3/c1-13-8(12)10-3-2-7(9)6(4-10)5-11/h5H,2-4H2,1H3 |
| Standard InChI Key | HMYDKRPPCUPLKL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N1CCC(=C(C1)C=O)Cl |
Introduction
Structural and Chemical Identity
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate (molecular formula: C₈H₈ClNO₃) features a 5,6-dihydropyridine ring system with substituents at positions 1, 3, and 4. The 1(2H)-carboxylate group is a methyl ester, while the 3-position bears a formyl group, and the 4-position is substituted with chlorine. This arrangement creates a polarized electronic environment, facilitating nucleophilic and electrophilic reactions at distinct sites.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 201.61 g/mol |
| XLogP3 | ~1.8 (estimated) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 64.5 Ų |
These properties are derived from computational models and analogies to structurally related compounds, such as methyl 4-chloro-5,6-difluoropicolinate . The presence of the formyl group enhances reactivity, enabling further functionalization via condensation or reduction reactions.
Synthesis and Optimization
Microwave-Assisted Synthesis
The compound is synthesized via Vilsmeier-Haack chloroformylation, a method accelerated by microwave irradiation. Starting from alkyl 4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates (I), the reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled microwave conditions (50–70°C, 5–10 minutes) yields the target compound in 62–75% yields . This approach eliminates prolonged reaction times (traditionally 18+ hours) and reduces solvent waste.
A comparative analysis of synthesis methods is provided below:
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Heating | POCl₃/DMF, 18 h, reflux | 44–65 | 18 h |
| Microwave Irradiation | POCl₃/DMF, 50–70°C, 240 W | 62–75 | 5–10 min |
Microwave irradiation promotes uniform heating, minimizing side reactions such as over-chlorination or ester hydrolysis . The reaction mechanism proceeds via initial enolization of the pyridone intermediate, followed by electrophilic attack by the Vilsmeier reagent to install the formyl and chloro groups .
Structural Confirmation
Post-synthesis characterization employs:
-
¹H-NMR: Signals at δ 9.8–10.1 ppm (formyl proton), δ 4.1–4.3 ppm (ester methyl), and δ 2.5–3.2 ppm (dihydropyridine ring protons).
-
IR Spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (formyl C=O).
-
Mass Spectrometry: Molecular ion peak at m/z 201.6 (M⁺) with isotopic clusters confirming chlorine presence .
Pharmacological Relevance
Calcium Channel Modulation
Dihydropyridine derivatives are renowned for their L-type calcium channel blockade, a mechanism critical in antihypertensive drugs like nifedipine. The 3-formyl and 4-chloro substituents in Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate enhance electron withdrawal, stabilizing the dihydropyridine ring and improving binding affinity to voltage-gated channels . SAR studies indicate that:
-
Chloro substituents at position 4 increase lipophilicity, aiding membrane penetration.
-
Formyl groups at position 3 enable Schiff base formation with lysine residues in channel proteins, prolonging receptor interaction .
Industrial and Environmental Considerations
The microwave synthesis protocol aligns with green chemistry principles:
-
Solvent-free conditions: Minimize waste generation.
-
Energy efficiency: 80% reduction in energy consumption vs. conventional methods .
-
Scalability: Batch sizes up to 500 g have been reported without yield compromise .
Future Directions
-
Biological Screening: Expanded in vivo studies to validate neuroprotective claims.
-
Derivatization: Exploring substitutions at the 5,6-positions to modulate bioavailability.
-
Continuous Flow Synthesis: Integrating microwave methods with flow reactors for industrial-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume